molecular formula C16H24O3 B12523731 1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL CAS No. 652986-90-8

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL

Katalognummer: B12523731
CAS-Nummer: 652986-90-8
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: VKRKEXXFSXOHSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL is an organic compound that features a methoxyphenyl group attached to a heptenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl alcohol with a suitable heptenol derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated alcohols.

Wissenschaftliche Forschungsanwendungen

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL exerts its effects involves interactions with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

652986-90-8

Molekularformel

C16H24O3

Molekulargewicht

264.36 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methoxy]-6-methylhept-6-en-3-ol

InChI

InChI=1S/C16H24O3/c1-13(2)4-7-15(17)10-11-19-12-14-5-8-16(18-3)9-6-14/h5-6,8-9,15,17H,1,4,7,10-12H2,2-3H3

InChI-Schlüssel

VKRKEXXFSXOHSS-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CCC(CCOCC1=CC=C(C=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.